molecular formula C28H25N5O5S B2542919 N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-34-3

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2542919
CAS No.: 1043868-34-3
M. Wt: 543.6
InChI Key: PLMBMIGEVLTKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide (CAS 1043868-34-3) is a sophisticated chemical reagent with a molecular formula of C28H25N5O5S and a molecular weight of 543.6 g/mol, offered with a purity of 95% or higher . This compound belongs to the class of imidazoline derivatives, which are heterocyclic structures of significant interest in medicinal and organic chemistry . Imidazolines are recognized as key intermediates in the synthesis of natural products and pharmacologically active molecules, and chiral imidazolines are widely employed as catalysts in asymmetric synthesis . The complex structure of this reagent features an imidazo[1,2-c]quinazolin-3-one core, a scaffold that has been investigated in other contexts for its potential to inhibit the growth of cancer cells, suggesting its value in foundational oncological research and hit-to-lead optimization studies . The molecule is further functionalized with a 2-methoxybenzyl group on the propanamide nitrogen and a (4-nitrobenzyl)sulfanyl moiety at the 5-position of the quinazoline ring, which may influence its electronic properties, binding affinity, and metabolic stability. This specific structural combination makes it a valuable chemical tool for researchers exploring structure-activity relationships (SAR), fragment-based drug discovery, and the development of new protease inhibitors or kinase targets. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5S/c1-38-24-9-5-2-6-19(24)16-29-25(34)15-14-23-27(35)32-26(30-23)21-7-3-4-8-22(21)31-28(32)39-17-18-10-12-20(13-11-18)33(36)37/h2-13,23H,14-17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBMIGEVLTKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on different cellular pathways, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a multi-ring structure characteristic of imidazoquinazolines, which are known for their diverse biological activities. The presence of methoxy and nitrophenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds in this class have been found to target specific signaling pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Research has demonstrated that certain derivatives can significantly reduce inflammation in models of ulcerative colitis by inhibiting PLA2 activity .
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : The compound's structure allows it to interact with key enzymes involved in disease processes, leading to reduced activity and subsequent therapeutic effects .
  • Modulation of Signaling Pathways : By influencing signaling pathways such as the NF-kB pathway, the compound may alter cellular responses to stress and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompound TestedBiological ActivityKey Findings
3H-quinazolin derivativesAnti-inflammatoryShowed significant inhibition of PLA2 in vitro; effective in a rat model of colitis.
Benzimidazo[1,2-c]quinazoline derivativesAnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth in vivo.
Imidazoquinoline derivativesAntimicrobialEffective against Gram-positive bacteria; disrupted membrane integrity.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of imidazoquinazolines can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These compounds often show IC50 values in the low micromolar range, indicating potent activity against these tumor cells .

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition could lead to reduced inflammation, making this compound a candidate for further development as an anti-inflammatory agent .

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized a series of imidazoquinazoline derivatives and tested their antiproliferative activity against various cancer cell lines. The results showed that compounds structurally related to N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
  • Case Study on Inflammatory Response :
    • Molecular docking studies indicated that similar compounds could effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. This opens avenues for developing new therapeutic agents targeting inflammatory diseases .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Treatment : As an anticancer agent targeting specific tumor types.
  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory conditions by inhibiting key enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 2-methoxyphenyl group may improve lipid solubility relative to the polar sulfamoyl group in .
  • Bioactivity : Quinazoline derivatives with chloro substituents () show anticonvulsant activity, whereas imidazo[1,2-c]quinazoline analogs () are explored for anticancer applications.

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl and nitro groups balance hydrophobicity, likely yielding moderate LogP (~3.5), comparable to ’s furylmethyl analog.
  • Thermal Stability : The 3-oxo group and rigid imidazo-quinazoline core suggest high melting points (>200°C), similar to ’s sulfonamide (m.p. 213–214°C) .

Q & A

Q. What are common synthetic routes and reagents for synthesizing imidazo[1,2-c]quinazolin derivatives?

Methodological Answer: The synthesis of imidazo[1,2-c]quinazolin derivatives typically involves multi-step reactions, including cyclization and functionalization. Key reagents include:

  • Coupling agents : HBTU (for amide bond formation) .
  • Solvents : DMSO or 1,4-dioxane under reflux conditions .
  • Bases : Triethylamine or NaOH for deprotonation .
    Example protocol for analogous compounds:

React a quinazolinone precursor with a thiol-containing nucleophile (e.g., [(4-nitrophenyl)methyl]sulfanyl) in DMSO.

Use HBTU to couple the intermediate with N-(2-methoxyphenyl)methyl propanamide.

Purify via column chromatography and characterize using NMR and IR .

Q. How is structural confirmation achieved for such complex heterocyclic compounds?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfanyl (δ ~2.8–3.2 ppm), and aromatic protons (δ ~6.5–8.5 ppm) .
  • IR : Confirm carbonyl (3-oxo group at ~1700 cm⁻¹) and amide (N–H stretch at ~3300 cm⁻¹) functionalities .
  • Elemental analysis : Validate calculated vs. experimental C/H/N percentages (e.g., expected N% ~12–15% for this compound) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield for this compound?

Methodological Answer: Bayesian optimization or heuristic algorithms improve yield by systematically testing variables:

  • Key factors : Reaction temperature, solvent polarity, catalyst concentration.
  • Example workflow :
    • Screen parameters using a fractional factorial design.
    • Apply response surface methodology to identify optimal conditions (e.g., 70°C in DMSO with 1.2 eq. HBTU).
    • Validate with triplicate runs to ensure reproducibility .
      Data Table :
ParameterRange TestedOptimal ValueYield Improvement
Temperature50–90°C70°C+22%
HBTU Equivalents0.8–1.51.2+15%

Q. How to resolve contradictions between NMR and elemental analysis data?

Methodological Answer: Discrepancies may arise from impurities or incomplete reactions:

  • Step 1 : Repeat NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks.
  • Step 2 : Perform LC-MS to detect trace impurities (e.g., unreacted intermediates).
  • Step 3 : Recalculate elemental composition using purified samples .

Q. What biological activities can be inferred from structural analogs?

Methodological Answer: The compound’s imidazo[1,2-c]quinazolin core and sulfanyl group suggest potential:

  • Anticancer activity : Similar quinazolinones inhibit kinase pathways (e.g., EGFR) .
  • Antimicrobial effects : The 4-nitrophenyl group may enhance membrane permeability .
    Validation :
  • Perform in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
  • Compare IC50 values with reference compounds like gefitinib .

Method Development Questions

Q. How to develop an HPLC method for purity assessment?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (20% → 80%) and 0.1% formic acid.
  • Detection : UV at 254 nm (for nitro and aromatic groups).
  • Validation : Linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (RSD < 2%) .

Q. How to analyze conflicting bioactivity data across studies?

Methodological Answer: Contradictions may stem from assay conditions or structural variations:

  • Case study : A quinazolinone derivative showed IC50 = 5 µM in one study but 20 µM in another.
  • Resolution : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines (HeLa vs. MCF-7) .
  • Structural tweaks : Modify the 4-nitrophenyl group to improve solubility and retest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.